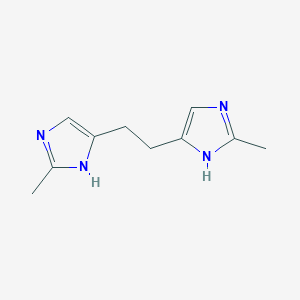
Ebmi-13B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Ethylenebis(2-methyl-1H-imidazole) is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of two imidazole rings connected by an ethylene bridge, with each imidazole ring substituted with a methyl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Ethylenebis(2-methyl-1H-imidazole) typically involves the cyclization of amido-nitriles. One common method includes the reaction of 2-methylimidazole with ethylene dibromide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of 4,4’-Ethylenebis(2-methyl-1H-imidazole) may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Ethylenebis(2-methyl-1H-imidazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The imidazole rings can undergo substitution reactions, particularly at the nitrogen atoms, using alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkylated imidazole derivatives.
Applications De Recherche Scientifique
4,4’-Ethylenebis(2-methyl-1H-imidazole) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and as a component in biochemical assays.
Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy resins.
Mécanisme D'action
The mechanism of action of 4,4’-Ethylenebis(2-methyl-1H-imidazole) involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and inhibit their activity by interacting with the active site. The ethylene bridge and methyl groups enhance its binding affinity and specificity. The compound can also participate in hydrogen bonding and π-π interactions, contributing to its overall efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-4-methylimidazole: Similar in structure but with an ethyl group instead of an ethylene bridge.
4-Methylimidazole: Lacks the ethylene bridge and has only one imidazole ring.
2-Methylimidazole: Similar but without the ethylene bridge and with only one imidazole ring.
Uniqueness
4,4’-Ethylenebis(2-methyl-1H-imidazole) is unique due to its ethylene bridge connecting two imidazole rings, which imparts distinct chemical and physical properties. This structure allows for enhanced stability and reactivity compared to its simpler counterparts .
Propriétés
Numéro CAS |
21202-53-9 |
|---|---|
Formule moléculaire |
C10H14N4 |
Poids moléculaire |
190.25 |
Nom IUPAC |
2-methyl-5-[2-(2-methyl-1H-imidazol-5-yl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C10H14N4/c1-7-11-5-9(13-7)3-4-10-6-12-8(2)14-10/h5-6H,3-4H2,1-2H3,(H,11,13)(H,12,14) |
Clé InChI |
LHALMCZSDHJVTJ-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1)CCC2=CN=C(N2)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
EBMI-13B; EBMI 13B; EBMI13B; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















